1-(2-fluoro-6-methoxyphenyl)ethanone

Description

The exact mass of the compound 2'-Fluoro-6'-methoxyacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

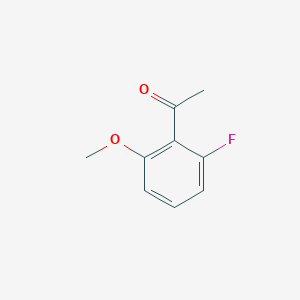

2D Structure

Properties

IUPAC Name |

1-(2-fluoro-6-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHCKHGBDOTACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372010 | |

| Record name | 2'-Fluoro-6'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120484-50-6 | |

| Record name | 2'-Fluoro-6'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Fluoro-6'-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-(2-fluoro-6-methoxyphenyl)ethanone (CAS No. 120484-50-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-fluoro-6-methoxyphenyl)ethanone, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and includes its characteristic analytical data. Furthermore, its application in the development of bioactive molecules, including potential kinase inhibitors, is discussed, alongside a workflow for its synthesis and potential downstream applications.

Introduction

This compound, also known as 2'-fluoro-6'-methoxyacetophenone, is an aromatic ketone that serves as a crucial building block in medicinal chemistry and drug discovery. Its substituted phenyl ring provides a scaffold for the synthesis of more complex molecules with a range of biological activities. The presence of both a fluorine atom and a methoxy group influences the electronic properties and metabolic stability of derivative compounds, making it a valuable starting material for the development of novel therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 120484-50-6 | [1] |

| Molecular Formula | C₉H₉FO₂ | [2] |

| Molecular Weight | 168.16 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [2] |

| Synonyms | 2'-Fluoro-6'-methoxyacetophenone, 1-acetyl-2-fluoro-6-methoxybenzene | [2] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of 1-fluoro-3-methoxybenzene. The following protocol is a representative procedure.

Materials:

-

1-fluoro-3-methoxybenzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere.[3][4]

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.[3][4]

-

After the addition is complete, add a solution of 1-fluoro-3-methoxybenzene (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at 0°C.[3][4]

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.[3][4]

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.[3][4]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

-

The crude product can be purified by column chromatography on silica gel or by distillation.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Analysis | Expected Data |

| ¹H NMR | Expected signals for the acetyl protons (singlet), methoxy protons (singlet), and aromatic protons (multiplets). |

| ¹³C NMR | Expected signals for the carbonyl carbon, methyl carbons, aromatic carbons (with C-F coupling), and the carbon attached to the methoxy group. |

| FTIR (cm⁻¹) | Characteristic peaks for C=O stretching (ketone), C-O-C stretching (ether), and C-F stretching. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |

Note: While specific experimental spectra for this compound were not found in the search results, the expected data is based on the analysis of closely related acetophenone derivatives.[5][6][7][8]

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of biologically active molecules. Its structural features are incorporated into various therapeutic agents, including kinase inhibitors.[9][10][11]

Role as a Precursor to Kinase Inhibitors

The substituted phenyl ring of this compound can serve as a key pharmacophore that interacts with the hinge region of protein kinases. The fluorine and methoxy substituents can be strategically utilized to modulate binding affinity, selectivity, and pharmacokinetic properties of the final inhibitor.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Logical Relationship in Drug Discovery

This diagram outlines the logical progression from the starting material to a potential therapeutic application.

Caption: From chemical intermediate to biological evaluation.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. websites.umich.edu [websites.umich.edu]

- 5. benchchem.com [benchchem.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. mdpi.com [mdpi.com]

- 8. bg.copernicus.org [bg.copernicus.org]

- 9. 1-(2-Fluoro-6-hydroxyphenyl)ethanone [myskinrecipes.com]

- 10. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

Technical Guide: Physicochemical Properties of 1-(2-fluoro-6-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular weight of 1-(2-fluoro-6-methoxyphenyl)ethanone, a key parameter in pharmaceutical research and development.

Molecular Weight Determination

The molecular weight of a compound is a fundamental physicochemical property, crucial for a wide range of applications in drug design, formulation, and analytical testing. It is calculated by summing the atomic weights of all constituent atoms in its molecular formula.

The molecular formula for this compound is C9H9FO2.[1][2] The molecular weight is derived from the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Fluorine (F), and Oxygen (O).

Based on the latest atomic mass evaluations, the standard atomic weights are approximately:

The calculated molecular weight of this compound is 168.16 g/mol .[1]

Tabulated Molecular Weight Data

For clarity and ease of comparison, the atomic composition and contribution to the overall molecular weight are summarized in the table below.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight Contribution (amu) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 168.167 |

Molecular Structure Visualization

To further aid in the understanding of its chemical properties, the two-dimensional structure of this compound is presented below. This visualization provides insight into the spatial arrangement of atoms and functional groups, which dictates the molecule's reactivity and intermolecular interactions.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. youtube.com [youtube.com]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. brainly.in [brainly.in]

- 14. byjus.com [byjus.com]

- 15. princeton.edu [princeton.edu]

- 16. Oxygen - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 19. Oxygen, atomic [webbook.nist.gov]

1-(2-fluoro-6-methoxyphenyl)ethanone chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 1-(2-fluoro-6-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its synonym 2'-Fluoro-6'-methoxyacetophenone, is a fluorinated aromatic ketone. Its chemical structure incorporates a fluorine atom and a methoxy group on the phenyl ring, ortho to the acetyl group. This substitution pattern imparts specific electronic and steric properties to the molecule, making it a valuable synthetic intermediate in various chemical syntheses. Notably, it serves as a key building block in the preparation of complex heterocyclic structures, such as spiro[2H-1-benzopyran-2,4''-piperidine] derivatives, which have been investigated as glycine transport inhibitors[1]. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis protocols, and its role in synthetic chemistry.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 120484-50-6 | [1][2] |

| Molecular Formula | C₉H₉FO₂ | [2] |

| Molecular Weight | 168.165 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| InChI | InChI=1S/C9H9FO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-5H,1-2H3 | [2] |

| InChI Key | POHCKHGBDOTACV-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atom environment in the molecule.

-

¹H-NMR (400 MHz, CDCl₃): δ 7.73 (dd, J = 15.1, 8.4 Hz, 1H), 6.73 (m, 2H), 3.85 (s, 3H), 2.53 (s, 3H)[1].

Experimental Protocols

The following section details a common laboratory-scale synthesis for this compound.

Synthesis of this compound

This protocol describes the synthesis via oxidation of the corresponding alcohol.

Objective: To synthesize this compound from 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol.

Materials:

-

1-(2-fluoro-6-methoxyphenyl)ethan-1-ol (13.1 g, 0.077 mol)

-

Pyridinium dichromate (PDC) (44 g, 0.116 mol)

-

N,N-dimethylformamide (DMF) (130 mL)

-

Ethyl acetate

-

Water

-

Saturated brine

-

Anhydrous sodium sulfate

-

Diatomaceous earth

Procedure:

-

A solution of 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol (13.1 g, 0.077 mol) in N,N-dimethylformamide (130 mL) is prepared in a suitable reaction vessel.

-

To this solution, pyridinium dichromate (44 g, 0.116 mol) is added.

-

The reaction mixture is stirred at room temperature for 12 hours[1].

-

Upon completion of the reaction, water (300 mL) is added to the mixture.

-

The mixture is then diluted with ethyl acetate and filtered through diatomaceous earth to remove solid residues[1].

-

The organic layer is separated from the aqueous layer.

-

The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure[1].

-

The resulting product is 2-fluoro-6-methoxyacetophenone, obtained as a brown liquid (9.2 g, 70% yield)[1].

Caption: Oxidation Synthesis of this compound.

Reactivity and Stability

Information regarding the reactivity and stability of this compound is crucial for safe handling and storage. While specific data for this compound is limited, general characteristics can be inferred from its functional groups and data on similar compounds.

-

Stability: The compound is expected to be stable under normal laboratory conditions.

-

Reactivity: The ketone functional group can undergo typical reactions such as reduction, oxidation, and nucleophilic addition. The aromatic ring can participate in electrophilic aromatic substitution, with the directing effects influenced by the fluoro, methoxy, and acetyl substituents.

Biological Activity and Applications

This compound is primarily recognized for its utility as a synthetic intermediate in medicinal chemistry. Its application in the synthesis of biologically active molecules is a key area of interest for researchers in drug development.

Role as a Synthetic Intermediate

This compound is a precursor for the synthesis of spiro[2H-1-benzopyran-2,4''-piperidine] derivatives. These derivatives have been identified as inhibitors of the glycine transporter, indicating their potential for development as therapeutic agents for neurological disorders where glycine modulation is beneficial[1].

Caption: Synthetic utility of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-(2-fluoro-6-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(2-fluoro-6-methoxyphenyl)ethanone, a key intermediate in the development of various pharmaceuticals. This document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols.

Introduction

This compound, also known as 2'-fluoro-6'-methoxyacetophenone, is a valuable building block in medicinal chemistry. Its structure, featuring a fluorinated and methoxylated phenyl ring attached to an acetyl group, makes it a crucial component in the synthesis of biologically active molecules. This guide explores the primary synthetic routes to this compound, focusing on a two-step approach involving the formation and subsequent oxidation of a secondary alcohol, as well as a direct one-step Friedel-Crafts acylation.

Synthetic Pathways

Two principal synthetic strategies have been identified for the preparation of this compound.

1. Two-Step Synthesis via Oxidation of 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol: This is a well-documented and reliable method that proceeds in two distinct stages:

- Step 1: Synthesis of 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol: This intermediate is prepared from 1-fluoro-3-methoxybenzene through an ortho-lithiation reaction followed by quenching with acetaldehyde. The methoxy group directs the lithiation to the adjacent ortho position (C2), ensuring high regioselectivity.

- Step 2: Oxidation to this compound: The secondary alcohol obtained in the first step is then oxidized to the target ketone.

2. Direct Friedel-Crafts Acylation: This one-step method involves the direct acylation of 1-fluoro-3-methoxybenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The regioselectivity of this reaction is influenced by the directing effects of both the fluoro and methoxy substituents. Both are ortho-para directing groups, which can lead to a mixture of isomers. However, under specific conditions, the reaction can be optimized to favor the desired 2-acetylated product.

Below is a diagram illustrating the primary two-step synthesis pathway.

Data Presentation

The following tables summarize the quantitative data for the key reaction steps identified in the literature.

Table 1: Synthesis of 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |

| 1-Fluoro-3-methoxybenzene | 1. n-Butyllithium 2. Acetaldehyde | THF | -78 | Not specified | 1-(2-Fluoro-6-methoxyphenyl)ethan-1-ol | Not specified |

Table 2: Oxidation of 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol to this compound

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Product | Yield (%) |

| 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol | Pyridinium dichromate (PDC) | N,N-Dimethylformamide (DMF) | Room Temperature | 12 hours | This compound | 70[1] |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| 1H-NMR (400 MHz, CDCl3) | δ 7.73 (dd, J = 15.1, 8.4 Hz, 1H), 6.73 (m, 2H), 3.85 (s, 3H), 2.53 (s, 3H)[1] |

Experimental Protocols

Protocol 1: Synthesis of 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol via Ortho-lithiation

-

Materials: 1-Fluoro-3-methoxybenzene, n-Butyllithium (n-BuLi) in hexanes, Acetaldehyde, Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous ammonium chloride solution, Anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of 1-fluoro-3-methoxybenzene in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium in hexanes dropwise.

-

Stir the resulting mixture at -78 °C for the specified time to ensure complete lithiation.

-

Add acetaldehyde dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and then quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain pure 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol.

-

Protocol 2: Synthesis of this compound by Oxidation[1]

-

Materials: 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol, Pyridinium dichromate (PDC), N,N-Dimethylformamide (DMF), Ethyl acetate, Water, Saturated brine, Anhydrous sodium sulfate, Diatomaceous earth.

-

Procedure:

-

To a solution of 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol (13.1 g, 0.077 mol) in N,N-dimethylformamide (130 mL), add pyridinium dichromate (44 g, 0.116 mol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion of the reaction, add water (300 mL) to the reaction mixture.

-

Dilute the mixture with ethyl acetate and filter through diatomaceous earth.

-

Separate the organic layer and wash it with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting brown liquid is this compound (9.2 g, 70% yield).[1]

-

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving ortho-lithiation of 1-fluoro-3-methoxybenzene followed by reaction with acetaldehyde and subsequent oxidation of the resulting alcohol. This method offers good regioselectivity and a respectable overall yield. Direct Friedel-Crafts acylation presents a more atom-economical, one-step alternative, although control of regioselectivity can be a challenge. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity of the final product. The detailed protocols and data provided in this guide serve as a valuable resource for the efficient and successful synthesis of this important pharmaceutical intermediate.

References

Spectroscopic Profile of 1-(2-Fluoro-6-methoxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-fluoro-6-methoxyphenyl)ethanone, a molecule of interest in synthetic and medicinal chemistry. This document compiles available spectroscopic data, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the characterization of this and similar aromatic ketones.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound (CAS No: 120484-50-6; Molecular Formula: C₉H₉FO₂; Molecular Weight: 168.17 g/mol ).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.73 | dd | 15.1, 8.4 | Aromatic H |

| 6.73 | m | - | Aromatic H |

| 3.85 | s | - | -OCH₃ |

| 2.53 | s | - | -COCH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz |

Note on ¹H NMR Data: The reported data from a commercial supplier shows some inconsistencies, particularly in the reporting of multiple identical chemical shifts for the methoxy group and a complex coupling pattern for one of the aromatic protons. Further verification from an independent source is recommended for precise structural elucidation.

Table 2: ¹³C NMR, IR, and Mass Spectrometry Data

At the time of this publication, publicly available, peer-reviewed ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound could not be definitively located. Researchers are encouraged to acquire this data experimentally for comprehensive characterization. The subsequent sections provide detailed protocols for obtaining this essential spectroscopic information.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the full characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton structure and connectivity of the molecule.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of the deuterated solvent (e.g., CDCl₃).

-

Cap the vial and gently vortex until the sample is fully dissolved.

-

Using a pipette, transfer the solution into a clean, dry NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to deduce the proton connectivity.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the number and chemical environment of the carbon atoms in the molecule.

Materials:

-

Same as for ¹H NMR spectroscopy.

Procedure:

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup and Data Acquisition:

-

Use a standard pulse program for a proton-decoupled ¹³C NMR experiment.

-

Set the spectral width to encompass the expected range for aromatic and carbonyl carbons (typically 0-220 ppm).

-

Set an appropriate relaxation delay (e.g., 2 seconds) to ensure full relaxation of the carbon nuclei.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the FID.

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (liquid or solid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).

-

Solvent for cleaning (e.g., isopropanol or acetone).

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample.

-

Mass spectrometer with an Electron Ionization (EI) source.

-

Volatile solvent for sample introduction (if necessary).

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a liquid sample, this can be done via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis.

In-Depth NMR Spectral Analysis of 1-(2-Fluoro-6-methoxyphenyl)ethanone for Pharmaceutical Research

An Essential Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-(2-fluoro-6-methoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectral characteristics is paramount for structural confirmation, purity assessment, and as a reference for the characterization of its derivatives in drug discovery and development.

Data Presentation: Quantitative NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) at 400 MHz. The quantitative data, including chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz), are summarized in the tables below for straightforward reference and comparison.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 7.73 | dd | 15.1, 8.4 | 1H |

| H-3, H-5 | 6.73 | m | - | 2H |

| -OCH₃ | 3.85 | s | - | 3H |

| -COCH₃ | 2.53 | s | - | 3H |

¹H NMR data sourced from ChemicalBook.[1]

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~197 |

| C-2 (C-F) | ~162 (d, ¹JCF ≈ 250 Hz) |

| C-6 (C-OCH₃) | ~158 |

| C-4 | ~132 |

| C-1 | ~118 (d, ²JCF ≈ 20 Hz) |

| C-5 | ~110 |

| C-3 | ~105 (d, ²JCF ≈ 25 Hz) |

| -OCH₃ | ~56 |

| -COCH₃ | ~31 |

Note: The ¹³C NMR data is predicted based on analogous compounds and established substituent effects, as explicit experimental data was not available in the searched literature.

Experimental Protocols

The following protocols outline the standard procedures for the acquisition of high-resolution NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of solid this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: For precise chemical shift calibration, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Dissolution: Securely cap the vial and vortex until the sample is completely dissolved.

-

Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for data acquisition.

-

Insertion: The NMR tube is placed in a spinner turbine and inserted into the spectrometer's magnet.

-

Locking and Shimming: The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.

-

¹H NMR Acquisition: A standard pulse-acquire sequence is used. A sufficient number of scans are averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans and a longer acquisition time are generally required for ¹³C NMR compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Phase and baseline corrections are applied to obtain the final spectrum.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams, generated using the DOT language, visualize the molecular structure of this compound and the general workflow for its NMR spectral analysis.

References

An In-depth Technical Guide to the Infrared Spectrum of 1-(2-fluoro-6-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 1-(2-fluoro-6-methoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the theoretical vibrational frequencies, a standard experimental protocol for acquiring the spectrum, and an in-depth interpretation of the spectral data.

Introduction

This compound, also known as 2'-fluoro-6'-methoxyacetophenone, is an aromatic ketone with the chemical formula C₉H₉FO₂. Its structure, featuring a carbonyl group, a fluoro substituent, and a methoxy group on the phenyl ring, gives rise to a characteristic infrared spectrum. Understanding this spectrum is crucial for the identification, purity assessment, and structural elucidation of this compound in research and drug development settings.

Experimental Protocol: Acquiring the FT-IR Spectrum

A standard and effective method for obtaining the infrared spectrum of a solid sample like this compound is the Thin Solid Film technique using a Fourier Transform Infrared (FT-IR) spectrometer.

Objective: To obtain a high-resolution infrared spectrum of this compound.

Materials and Equipment:

-

This compound sample (solid)

-

A volatile solvent (e.g., methylene chloride or acetone)

-

FT-IR spectrometer

-

Salt plates (e.g., NaCl or KBr), clean and dry

-

Pipette or dropper

-

Sample vial or beaker

-

Desiccator for storing salt plates

Procedure:

-

Sample Preparation:

-

Place a small amount (approximately 5-10 mg) of the solid this compound into a clean, dry vial.

-

Add a few drops of a volatile solvent, such as methylene chloride, to dissolve the solid completely.

-

-

Film Deposition:

-

Using a pipette, carefully apply one or two drops of the prepared solution onto the surface of a clean, dry salt plate.

-

Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound deposited on the plate. If the resulting film is too thin (leading to weak absorption peaks), another drop of the solution can be added and evaporated. Conversely, if the film is too thick (resulting in overly intense or saturated peaks), the plate should be cleaned and the process repeated with a more dilute solution.

-

-

Spectral Acquisition:

-

Place the salt plate with the solid film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate to subtract any atmospheric and instrumental interferences.

-

Acquire the infrared spectrum of the sample over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

-

Post-Acquisition:

-

After the spectrum is obtained, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to the desiccator to protect it from moisture.

-

Data Presentation: Theoretical Infrared Absorption Data

While a publicly available experimental spectrum with detailed peak assignments for this compound is not readily accessible, a theoretical spectrum can be predicted based on the characteristic absorption frequencies of its constituent functional groups. The following table summarizes the expected key vibrational modes and their approximate wavenumber ranges.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2950 - 2850 | C-H Stretch | Methoxy (-OCH₃) | Medium |

| ~1700 - 1680 | C=O Stretch | Aryl Ketone | Strong |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether (-OCH₃) | Strong |

| ~1100 | C-F Stretch | Aryl Fluoride | Strong |

| ~1050 | Symmetric C-O-C Stretch | Aryl Ether (-OCH₃) | Medium |

| 900 - 675 | C-H Out-of-Plane Bending | Aromatic Ring | Strong |

Spectral Interpretation

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its specific functional groups.

-

Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The presence of the benzene ring is indicated by one or more weak to medium absorption bands in this region, corresponding to the stretching vibrations of the carbon-hydrogen bonds on the aromatic ring.

-

Aliphatic C-H Stretching (2950 - 2850 cm⁻¹): The stretching vibrations of the carbon-hydrogen bonds in the methoxy (-OCH₃) and acetyl (-COCH₃) groups are expected to appear in this region.

-

Carbonyl (C=O) Stretching (~1700 - 1680 cm⁻¹): A strong, sharp absorption band in this region is the most prominent feature of the spectrum and is characteristic of the C=O stretching vibration of the aryl ketone. Conjugation with the aromatic ring typically lowers the frequency compared to a saturated ketone.

-

Aromatic C=C Stretching (1600 - 1450 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to several bands of variable intensity in this region.

-

Asymmetric C-O-C Stretching (~1250 cm⁻¹): A strong band is expected around this wavenumber due to the asymmetric stretching of the C-O-C bond of the aryl methoxy group.

-

C-F Stretching (~1100 cm⁻¹): The carbon-fluorine bond stretching vibration is anticipated to produce a strong absorption band in this region of the spectrum.

-

Symmetric C-O-C Stretching (~1050 cm⁻¹): The symmetric stretching of the C-O-C bond of the methoxy group will likely result in a medium intensity band.

-

Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The substitution pattern on the benzene ring influences the position of strong absorption bands in this "fingerprint" region, which arise from the out-of-plane bending of the aromatic C-H bonds.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic absorption regions in the infrared spectrum.

Mass spectrometry of 1-(2-fluoro-6-methoxyphenyl)ethanone

An In-depth Technical Guide to the Mass Spectrometry of 1-(2-fluoro-6-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of this compound. Lacking a publicly available experimental mass spectrum for this specific compound, this document outlines a plausible fragmentation pathway based on established principles of mass spectrometry and the known fragmentation patterns of analogous aromatic ketones. Detailed experimental protocols for sample analysis are provided, alongside a quantitative summary of expected ion fragments. A visual representation of the proposed fragmentation pathway is also included to facilitate a deeper understanding of the molecule's behavior under mass spectrometric conditions. This guide is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, pharmacology, and drug development.

Introduction

This compound is an aromatic ketone with potential applications in medicinal chemistry and organic synthesis. As with any novel compound, a thorough analytical characterization is paramount. Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization.[1] This guide will detail the expected mass spectrum of this compound, offering a predictive look at its fragmentation pathways.

The structure of this compound, with its acetyl group and substituted aromatic ring, suggests that it will undergo characteristic fragmentation patterns for aromatic ketones, including alpha-cleavage.[2][3][4][5] The presence of the ortho-fluoro and -methoxy substituents is also expected to influence the fragmentation process.

Experimental Protocols

While a specific protocol for this compound has not been published, the following is a general experimental procedure for the analysis of a small organic molecule of this type using electrospray ionization mass spectrometry (ESI-MS).

2.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra. For ESI-MS, it is important that the sample is free of inorganic salts.

-

Initial Dissolution : Dissolve the solid this compound in an organic solvent such as methanol, acetonitrile, or dichloromethane to a concentration of approximately 1 mg/mL.

-

Dilution : Take a 100 µL aliquot of the initial solution and dilute it with 1 mL of a suitable solvent system. A common solvent system for ESI is a mixture of acetonitrile and water (e.g., 1:1 v/v) with a small amount of formic acid (e.g., 0.1%) to promote protonation. The final concentration should be in the range of 10-100 µg/mL.

-

Filtration : If any precipitate is observed after dilution, the solution must be filtered through a 0.2 µm syringe filter to prevent clogging of the instrument's tubing.

-

Vial Transfer : Transfer the final solution into a 2 mL mass spectrometry vial with a screw cap and a soft septum.

2.2. Mass Spectrometry Analysis

The analysis can be performed using a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Ionization Mode : Positive ion mode is typically used for ketones as they can be readily protonated.

-

Infusion : The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Instrument Parameters (Example) :

-

Capillary Voltage : 3.5 - 4.5 kV

-

Cone Voltage : 20 - 40 V

-

Source Temperature : 100 - 150 °C

-

Desolvation Temperature : 250 - 350 °C

-

Desolvation Gas Flow (e.g., Nitrogen) : 500 - 800 L/hr

-

Mass Range : m/z 50 - 500

-

2.3. Data Acquisition and Processing

Data should be acquired in full scan mode to obtain a survey of all ions produced. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed. In an MS/MS experiment, the molecular ion (or a protonated molecule) is selected and fragmented, and the resulting product ions are analyzed. The data is then processed using the instrument's software to identify the m/z values of the parent and fragment ions.

Predicted Mass Spectrum and Fragmentation Data

The molecular formula of this compound is C9H9FO2, with a molecular weight of 168.16 g/mol .[6][7] The following table summarizes the expected major ions in the mass spectrum.

| m/z (calculated) | Proposed Ion Structure | Fragmentation Pathway | Notes |

| 168.16 | [C9H9FO2]+• | Molecular Ion (M+) | The intact molecule with one electron removed. |

| 153.14 | [C8H6FO2]+ | Alpha-cleavage: Loss of a methyl radical (•CH3) | Expected to be a prominent peak. |

| 125.13 | [C7H6FO]+ | Loss of carbon monoxide (CO) from the [M-15]+ fragment | A common fragmentation for benzoyl cations. |

| 125.14 | [C7H6FO]+ | Alpha-cleavage: Loss of an acetyl radical (•COCH3) | Another likely major fragment. |

| 137.14 | [C8H6FO]+ | Loss of a methoxy radical (•OCH3) from the molecular ion | |

| 138.12 | [C7H3FO2]+ | Loss of a methyl radical (•CH3) from the methoxy group of the [M-15]+ fragment |

Proposed Fragmentation Pathway

The primary fragmentation pathway for aromatic ketones like this compound is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon.[2][3][4][5]

The most likely fragmentation events are:

-

Formation of the Molecular Ion : Upon electron impact, the molecule loses an electron to form the molecular ion at m/z 168.

-

Alpha-Cleavage : The molecular ion can undergo cleavage of the bond between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH3) and the formation of a stable 2-fluoro-6-methoxybenzoyl cation at m/z 153. This is often the base peak in the spectrum of aromatic ketones.[5][8]

-

Loss of Carbon Monoxide : The benzoyl cation can then lose a neutral molecule of carbon monoxide (CO) to form a 2-fluoro-6-methoxyphenyl cation at m/z 125.

-

Alternative Alpha-Cleavage : The bond between the carbonyl carbon and the aromatic ring can also cleave, leading to the loss of an acetyl radical (•COCH3) and the formation of a 2-fluoro-6-methoxyphenyl cation at m/z 125.

The following diagram illustrates this proposed fragmentation pathway.

Caption: Proposed fragmentation pathway of this compound.

Conclusion

This technical guide provides a predictive analysis of the mass spectrometry of this compound. Based on the principles of mass spectrometry and the behavior of similar compounds, the primary fragmentation is expected to be initiated by alpha-cleavage, leading to the formation of a prominent benzoyl cation. The experimental protocols outlined here offer a robust starting point for the analysis of this and other related small molecules. The provided data and diagrams should aid researchers in the identification and structural elucidation of this compound in various experimental settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]

- 3. app.studyraid.com [app.studyraid.com]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. GCMS Section 6.11.3 [people.whitman.edu]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. asdlib.org [asdlib.org]

Crystal Structure of 1-(2-fluoro-6-methoxyphenyl)ethanone: A Technical Guide to Its Prospective Structural Elucidation

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical document addresses the current state of knowledge regarding the crystal structure of 1-(2-fluoro-6-methoxyphenyl)ethanone. Despite its relevance as a chemical intermediate, a definitive, publicly available crystal structure has not been reported in crystallographic databases or peer-reviewed literature to date. In light of this, the following guide provides a comprehensive overview of the established experimental methodologies that would be employed for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of the title compound. This paper aims to serve as a foundational resource for researchers undertaking the structural determination of this and related small organic molecules, offering detailed protocols and data presentation frameworks.

Introduction

This compound (CAS No. 120484-50-6) is a substituted acetophenone derivative. The spatial arrangement of the fluoro and methoxy substituents on the phenyl ring, relative to the acetyl group, is expected to significantly influence its intermolecular interactions and solid-state packing. A definitive crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles, offering critical insights into its conformational preferences and potential for polymorphism. Such data is invaluable for computational modeling, understanding structure-activity relationships, and for professionals in drug development and materials science.

While the crystal structure for this compound is not currently available, this guide outlines the necessary experimental procedures to determine it.

Prospective Experimental Protocols

The determination of a novel crystal structure follows a well-defined workflow, from synthesis of the material to the final analysis of the diffraction data.

Synthesis of this compound

A plausible synthetic route for this compound would be the Friedel-Crafts acylation of 1-fluoro-3-methoxybenzene. The following is a generalized protocol:

-

Reaction Setup: A solution of 1-fluoro-3-methoxybenzene in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Catalyst: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is added portion-wise to the solution at 0 °C.

-

Acylation: Acetyl chloride or acetic anhydride is added dropwise to the stirred mixture.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Crystallization

The growth of high-quality single crystals is a critical step. Several methods can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture), such as ethanol, methanol, or ethyl acetate/hexane, is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial. This vial is then placed in a larger sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling: A hot, saturated solution of the compound is slowly cooled to room temperature, and then further cooled in a refrigerator or cold room.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their structure can be determined using X-ray diffraction.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms. X-rays (commonly from a Mo or Cu source) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details.

Data Presentation Framework

The results of a successful crystal structure determination are typically presented in a series of tables. The following tables illustrate the type of data that would be generated, using hypothetical data for demonstration purposes.

Table 1: Crystal Data and Structure Refinement for this compound (Hypothetical)

| Parameter | Value (Hypothetical) |

| Empirical formula | C₉H₉FO₂ |

| Formula weight | 168.16 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å |

| α = 90°, β = 105.5°, γ = 90° | |

| Volume | 819.5 ų |

| Z | 4 |

| Density (calculated) | 1.363 Mg/m³ |

| Absorption coefficient | 0.110 mm⁻¹ |

| F(000) | 352 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 8500 |

| Independent reflections | 1800 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.065, wR2 = 0.140 |

| Goodness-of-fit on F² | 1.05 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound (Hypothetical)

| Bond | Length (Å) | Angle | Angle (°) |

| C1-C2 | 1.390(3) | C6-C1-C2 | 119.5(2) |

| C1-F1 | 1.355(2) | C1-C2-C3 | 120.2(2) |

| C6-O1 | 1.365(2) | C1-C6-O1 | 121.0(2) |

| O1-C7 | 1.420(3) | C6-O1-C7 | 117.5(2) |

| C5-C8 | 1.495(3) | C4-C5-C8 | 120.8(2) |

| C8-O2 | 1.215(3) | O2-C8-C9 | 121.5(2) |

| C8-C9 | 1.510(3) | O2-C8-C5 | 119.7(2) |

Visualizations

The following diagrams illustrate the general workflow for the synthesis and structural determination of a small organic molecule like this compound.

Caption: Experimental workflow for the synthesis and structural determination of a small organic molecule.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its elucidation. The outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction are standard and robust methods in the field of chemical crystallography. The successful application of these techniques will undoubtedly yield valuable structural information, contributing to a deeper understanding of the chemical and physical properties of this compound and aiding in its application in research and development.

Biological Activity of 1-(2-fluoro-6-methoxyphenyl)ethanone Derivatives: An Analysis of Available Literature

A comprehensive review of publicly available scientific literature and patent databases reveals a notable scarcity of specific research on the biological activities of derivatives of 1-(2-fluoro-6-methoxyphenyl)ethanone. Despite extensive searches for scholarly articles and patents, no dedicated studies detailing the synthesis and pharmacological evaluation of compounds directly derived from this specific ketone were identified.

The core chemical structure, this compound, is commercially available and noted as a potential intermediate in the synthesis of bioactive molecules. For instance, its hydroxylated analog, 1-(2-fluoro-6-hydroxyphenyl)ethanone, is recognized as a key intermediate for creating fluorinated pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This suggests its utility in medicinal chemistry for constructing more complex, biologically active compounds.

While direct studies on the derivatives of this compound are absent, the broader field of medicinal chemistry has extensively investigated related structures. Research frequently focuses on chalcones, Schiff bases, and other heterocyclic compounds that incorporate fluorinated and methoxy-substituted phenyl rings. These studies indicate that the fluoro and methoxy functional groups are of significant interest in the development of new therapeutic agents, contributing to a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. However, the foundational ketone used in the synthesis of these reported derivatives is consistently different from this compound.

For example, a patent for ALK-5 inhibitors, which are useful in treating proliferative diseases like cancer, describes various complex compounds, but does not specifically mention derivatives of this compound. Similarly, other research on fluorinated indanone derivatives has shown potential anticancer and anti-inflammatory activities, highlighting the therapeutic promise of fluorinated ketone-based compounds in general.

The Strategic Role of 1-(2-Fluoro-6-methoxyphenyl)ethanone in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-(2-fluoro-6-methoxyphenyl)ethanone, a key pharmaceutical intermediate. We will explore its synthesis, physicochemical properties, and its critical role in the development of targeted therapeutics, with a particular focus on the synthesis of the selective PI3Kβ/δ inhibitor, AZD8186. This document aims to be a comprehensive resource, offering detailed experimental protocols, structured data, and visual representations of synthetic and signaling pathways.

Physicochemical Properties and Synthesis

This compound, also known as 2'-Fluoro-6'-methoxyacetophenone, is a solid compound with the molecular formula C₉H₉FO₂ and a molecular weight of 168.17 g/mol . Its chemical structure features a benzene ring substituted with a fluorine atom, a methoxy group, and an acetyl group, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 120484-50-6 | [1][2] |

| Molecular Formula | C₉H₉FO₂ | [2] |

| Molecular Weight | 168.17 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [2] |

Synthesis of this compound

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 1-fluoro-3-methoxybenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

-

1-fluoro-3-methoxybenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 1-fluoro-3-methoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, keeping the temperature below 5 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Synthesis of this compound

Application as a Pharmaceutical Intermediate: Synthesis of AZD8186

This compound serves as a crucial starting material in the synthesis of complex pharmaceutical agents. A notable example is its use in the synthesis of AZD8186, a potent and selective inhibitor of the β and δ isoforms of phosphoinositide 3-kinase (PI3K).[3][4]

Synthetic Pathway to a Key AZD8186 Intermediate

The synthesis of AZD8186 from this compound involves a multi-step sequence. A plausible route, based on established organic chemistry principles and literature precedents for similar transformations, is outlined below. The initial steps focus on constructing a key quinoline intermediate.

Step 1: Bromination The ketone is first brominated at the alpha-position to introduce a reactive handle for subsequent cyclization reactions.

Step 2: Cyclization to form a Quinoline Ring The α-bromo ketone can then undergo a condensation and cyclization reaction, for instance, a Doebner-von Miller reaction or a variation thereof, with an appropriate aniline derivative to form the quinoline core. For the synthesis of an intermediate for AZD8186, a substituted aniline would be required.

Diagram 2: Plausible Synthetic Route to a Key AZD8186 Intermediate

Synthesis of AZD8186

The synthesis of AZD8186 is a complex process that involves the assembly of the chromenone core and the introduction of the various substituents. While a complete, detailed protocol starting from this compound is not publicly available in a single document, the key transformations have been described in the medicinal chemistry literature.[4] The synthesis generally involves the construction of the chromenone scaffold, followed by the stereoselective introduction of the side chain.

Experimental Protocol: Illustrative Final Steps in the Synthesis of AZD8186 (Conceptual)

Note: This is a conceptual outline based on known synthetic strategies for similar molecules and may not represent the exact industrial process.

-

Formation of the Chromenone Core: A substituted 2-hydroxyacetophenone derivative (potentially derived from this compound through several steps) undergoes cyclization with a suitable three-carbon component to form the chromenone ring system.

-

Introduction of the Morpholine and Carboxamide Groups: The chromenone core is further functionalized to introduce the morpholine and N,N-dimethylcarboxamide groups at the appropriate positions.

-

Asymmetric Synthesis of the Side Chain: The chiral side chain containing the 3,5-difluorophenylamino group is synthesized separately using asymmetric methods to ensure the desired (R)-configuration.

-

Coupling of the Side Chain: The final step involves the coupling of the chiral side chain to the chromenone core, often via a reductive amination or a related C-N bond-forming reaction, to yield AZD8186.[5]

Biological Activity and Mechanism of Action of AZD8186

AZD8186 is a selective inhibitor of the PI3Kβ and PI3Kδ isoforms, which are key components of the PI3K/Akt/mTOR signaling pathway.[6] This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.[7]

Table 2: In Vitro Activity of AZD8186

| Target/Assay | IC₅₀ / GI₅₀ | Cell Line | Reference |

| PI3Kβ (enzyme assay) | 4 nM | - | [8] |

| PI3Kδ (enzyme assay) | 12 nM | - | [8] |

| PI3Kα (enzyme assay) | 35 nM | - | [8] |

| PI3Kγ (enzyme assay) | 675 nM | - | [8] |

| pAKT (Ser473) inhibition | 3 nM | MDA-MB-468 (PTEN-null) | [8] |

| Cell Proliferation (GI₅₀) | 65 nM | MDA-MB-468 (PTEN-null) | [8] |

| Cell Proliferation (GI₅₀) | 228 nM | JEKO (IgM stimulated) | [8] |

| Cell Proliferation (GI₅₀) | 1981 nM | BT474c (PIK3CA-mutant) | [8] |

Table 3: Preclinical Pharmacokinetics of AZD8186

| Species | Dosing | Key Findings | Reference |

| Mouse | Oral | Short half-life, intermittent tumor exposure over 24 hours. Co-dosing with a CYP inhibitor significantly increased exposure and efficacy. | [8] |

| Rat | Not specified | Not specified | |

| Dog | Not specified | Not specified | [4] |

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell growth, proliferation, and survival, and the inhibition of apoptosis. In many cancers, particularly those with loss of the tumor suppressor PTEN, this pathway is constitutively active.[8][9]

Diagram 3: The PI3K/Akt/mTOR Signaling Pathway and Inhibition by AZD8186

Experimental Protocols for Biological Evaluation

The biological activity of PI3K inhibitors like AZD8186 is assessed using a variety of in vitro and in vivo assays.

In Vitro PI3K Enzyme Inhibition Assay

Protocol: PI3K Enzyme Inhibition Assay (Luminescence-based)

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

PI3K assay buffer (e.g., 50 mM Tris pH 7.4, 0.05% CHAPS, 2.1 mM DTT, 10 mM MgCl₂)

-

ATP

-

PIP2 substrate

-

Kinase-Glo® Plus Luminescence Kinase Assay Kit

-

AZD8186 (or other test compounds) in DMSO

-

384-well microplates

Procedure:

-

Prepare serial dilutions of AZD8186 in DMSO.

-

Dispense the compound dilutions into the wells of a 384-well plate.

-

Add the respective PI3K enzyme isoform in assay buffer to each well.

-

Pre-incubate the plate at room temperature for 20 minutes.

-

Initiate the kinase reaction by adding a substrate solution containing ATP and PIP2.

-

Allow the reaction to proceed for a set time (e.g., 80 minutes) at room temperature.

-

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[10]

Cell Proliferation Assay (MTT Assay)

Protocol: MTT Cell Proliferation Assay

Materials:

-

Cancer cell lines (e.g., MDA-MB-468, JEKO, BT474c)

-

Complete cell culture medium

-

AZD8186 (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of AZD8186 and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to untreated control cells and determine the GI₅₀ value.[7][11]

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate. Its synthesis via Friedel-Crafts acylation is a well-established process, and its strategic application in the synthesis of targeted therapies like the PI3Kβ/δ inhibitor AZD8186 highlights its importance in modern drug discovery. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working in the field of pharmaceutical development, enabling a deeper understanding of the synthesis, properties, and applications of this key building block. The continued exploration of derivatives of this compound holds promise for the development of novel therapeutics targeting a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AZD8186 | PI3K | TargetMol [targetmol.com]

- 10. atcc.org [atcc.org]

- 11. biopioneer.com.tw [biopioneer.com.tw]

The Pivotal Role of 1-(2-Fluoro-6-methoxyphenyl)ethanone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoro-6-methoxyphenyl)ethanone, a seemingly unassuming aromatic ketone, serves as a critical and versatile building block in the landscape of medicinal chemistry. Its strategic placement of a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic properties and conformational constraints, making it an attractive starting point for the synthesis of a diverse array of biologically active molecules. While not typically a pharmacologically active agent in itself, its true value lies in its role as a key intermediate in the development of novel therapeutics targeting a wide range of diseases, from inflammation and cancer to neurodegenerative disorders. This technical guide delves into the core of this compound's significance, providing a comprehensive overview of its application in the synthesis of bioactive derivatives, detailed experimental protocols, and an exploration of the signaling pathways modulated by these compounds.

The Strategic Advantage of the 2-Fluoro-6-methoxyphenyl Moiety

The ortho-fluoro and ortho-methoxy substitution pattern is not arbitrary. The fluorine atom, with its high electronegativity and small size, can act as a bioisostere for a hydrogen atom, enhancing metabolic stability by blocking potential sites of oxidation. It can also engage in favorable electrostatic interactions with biological targets and modulate the pKa of nearby functional groups. The methoxy group, on the other hand, can influence solubility and act as a hydrogen bond acceptor. Together, these substituents create a unique electronic and steric environment that medicinal chemists can exploit to fine-tune the pharmacological properties of derivative compounds.

Applications in the Synthesis of Bioactive Compounds

The true utility of this compound is demonstrated through the diverse classes of bioactive molecules synthesized from it or its close analogs. These include potent enzyme inhibitors and receptor modulators with therapeutic potential.

Chalcone Derivatives as Anti-inflammatory Agents

One of the most prominent applications of fluorinated acetophenones is in the synthesis of chalcones, which are precursors to flavonoids and exhibit a broad spectrum of biological activities. Chalcones derived from fluorinated analogs have shown significant promise as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data on COX-2 Inhibition by a Chalcone Analog

The following table summarizes the in vitro inhibitory activity of a representative chalcone derivative, 1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, which shares a similar fluorinated phenyl ethanone core.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | COX-2 | 0.12 | 83.3 |

| Celecoxib (Reference) | COX-2 | 0.06 | >166 |

Experimental Protocol: Synthesis of 1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol describes a Claisen-Schmidt condensation reaction, a common method for chalcone synthesis.

Materials:

-

4'-Fluoro-2'-hydroxyacetophenone

-

4-Methoxybenzaldehyde

-

Ethanol

-

Potassium hydroxide (KOH) solution (40% aqueous)

-

Hydrochloric acid (HCl) (6 N)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Dissolve 1 equivalent of 4'-fluoro-2'-hydroxyacetophenone and 1 equivalent of 4-methoxybenzaldehyde in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add an excess of 40% aqueous KOH solution to the reaction mixture.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidify the mixture with 6 N HCl until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified chalcone.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against COX enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Test compound and reference inhibitor (e.g., celecoxib)

-

Reaction buffer (e.g., Tris-HCl)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound and reference inhibitor at various concentrations.

-